molecular formula C14H18N2O4 B8479691 3-[3-(4-Methoxyphenylamino)butyryl]-1,3-oxazolidin-2-one CAS No. 615267-94-2

3-[3-(4-Methoxyphenylamino)butyryl]-1,3-oxazolidin-2-one

Cat. No.: B8479691
CAS No.: 615267-94-2
M. Wt: 278.30 g/mol
InChI Key: DOMGVTIXDZWVAE-UHFFFAOYSA-N
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Description

3-[3-(4-Methoxyphenylamino)butyryl]-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

615267-94-2

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

3-[3-(4-methoxyanilino)butanoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H18N2O4/c1-10(9-13(17)16-7-8-20-14(16)18)15-11-3-5-12(19-2)6-4-11/h3-6,10,15H,7-9H2,1-2H3

InChI Key

DOMGVTIXDZWVAE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N1CCOC1=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of Pd((R)-binap)(OH2)2(OTf)2 (26.6 mg, 0.025 mmol) in toluene (3 ml) were added 3-crotonoyl-1,3-oxazolidin-2-one (155 mg, 1.0 mmol) and anisidine (148 mg, 1.2 mmol). After the resulting mixture was stirred at room temperature for 3 hours, the reaction solution was concentrated and purified by a silica gel column chromatography (hexane:ethyl acetate=4:1) to give the objective 3-[3-(4-methoxyphenylamino)butyryl]-1,3-oxazolidin-2-one (228 mg, 82% yield).
[Compound]
Name
Pd((R)-binap)(OH2)2(OTf)2
Quantity
26.6 mg
Type
reactant
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a stream of nitrogen, a solution of 3-crotonoyl-1,3-oxazolidin-2-one (78 mg, 0.5 mmol), anisidine trifluoromethanesulfonate (205 mg, 0.75 mmol) and Pd((R)-binap)(μ-OH)]2(OTf)2 (4.6 mg, 0.0025 mmol) in tetrahydrofuran (0.5 mL) was stirred at room temperatures for 12 hours. When no starting material remained was observed, a saturated aqueous solution of ammonium chloride was added to quench the reaction, and the resulting mixture was extracted with ethyl acetate. The organic layer was concentrated and purified by a silica gel column chromatography (hexane:ethyl acetate=1:1) to give the objective 3-[3-(4-methoxyphenylamino)butyryl]-1,3-oxazolidin-2-one (128 mg, 92% yield). The enantiomeric excess ratio was determined to be 98% e.e. by a liquid chromatography with an optical isomer separating column (column: AD-H).
Quantity
78 mg
Type
reactant
Reaction Step One
Name
anisidine trifluoromethanesulfonate
Quantity
205 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd((R)-binap)(μ-OH)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(OTf)2
Quantity
4.6 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of anisidine (55.4 mg, 0.45 mmol) in toluene (1.5 ml) was cooled to 0° C., and trifluoromethanesulfonic acid (40 μL, 0.45 mmol) was added dropwise. The mixture was stirred for 10 minutes, and to this solution were added Pd((R)-binap)(OH2)2(OTf)2 (8 mg, 0.00752 mmol) and 3-crotonoyl-1,3-oxazolidin-2-one (47 mg, 0.3 mmol). The ice-cooling bath was removed and the mixture was reacted at room temperature for 20 hours. A saturated aqueous solution of ammonium chloride was added to quench the reaction, and the reaction mixture was extracted with ethyl acetate. The organic layer was concentrated and purified by a silica gel column chromatography (hexane:ethyl acetate=4:1) to give the objective 3-[3-(4-methoxyphenylamino)butyryl]-1,3-oxazolidin-2-one (66.5 mg, 96% yield). The enantiomeric excess was determined by a liquid chromatography with an optical isomer separating column (column: AD-H) to be 94% e.e.
Quantity
55.4 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
40 μL
Type
reactant
Reaction Step Two
[Compound]
Name
Pd((R)-binap)(OH2)2(OTf)2
Quantity
8 mg
Type
reactant
Reaction Step Three
Quantity
47 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In a stream of nitrogen, a solution of 3-crotonoyl-1,3-oxazolidin-2-one (776 mg, 5.0 mmol), anisidine trifluoromethanesulfonate (1.64 g, 6.0 mmol), anisidine (3.1 mg, 0.005 mmol) and Pd((R)-segphos)(H2O)2(OTf)2 (26.3 mg, 0.005 mmol) in tetrahydrofuran (5 ml) was stirred at room temperatures for 24 hours. When no starting material remained was noticed, a saturated aqueous solution of ammonium chloride was added to quench the reaction and the resulting mixture was extracted with ethyl acetate. The organic layer was concentrated and purified by a silica gel column chromatography (hexane: ethyl acetate=1:1) to give the objective 3-[3-(4-methoxyphenylamino)butyryl]-1,3-oxazolidin-2-one (1.16 g, in a yield of 83%). The enantiomeric excess ratio was determined to be 97% e.e. by a liquid chromatography with an optical isomer separating column (column: AD-H).
Quantity
776 mg
Type
reactant
Reaction Step One
Name
anisidine trifluoromethanesulfonate
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
3.1 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd((R)-segphos)(H2O)2(OTf)2
Quantity
26.3 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

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